molecular formula C11H19N3O3 B12984539 tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate

tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate

Cat. No.: B12984539
M. Wt: 241.29 g/mol
InChI Key: YQBFDNKMCIIIGB-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate: is an organic compound that features a pyrazole ring substituted with a hydroxy group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of tert-butyl carbamate and a pyrazole derivative under mild conditions, often involving a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced pyrazole derivative.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications .

Biology and Medicine: Its pyrazole ring is a common motif in many biologically active compounds .

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

similar compounds often exert their effects by interacting with specific enzymes or receptors, leading to inhibition or modulation of biological pathways . The hydroxy group and pyrazole ring are likely involved in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate is unique due to its combination of a hydroxy-substituted pyrazole ring and a tert-butyl carbamate group. This combination provides a unique set of chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl N-[3-(4-hydroxypyrazol-1-yl)propyl]carbamate

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)12-5-4-6-14-8-9(15)7-13-14/h7-8,15H,4-6H2,1-3H3,(H,12,16)

InChI Key

YQBFDNKMCIIIGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=C(C=N1)O

Origin of Product

United States

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